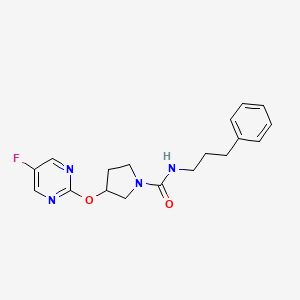

3-((5-fluoropyrimidin-2-yl)oxy)-N-(3-phenylpropyl)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

3-(5-fluoropyrimidin-2-yl)oxy-N-(3-phenylpropyl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN4O2/c19-15-11-21-17(22-12-15)25-16-8-10-23(13-16)18(24)20-9-4-7-14-5-2-1-3-6-14/h1-3,5-6,11-12,16H,4,7-10,13H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMBXHFFJCGKCIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)NCCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-fluoropyrimidin-2-yl)oxy)-N-(3-phenylpropyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.

Introduction of the 5-fluoropyrimidin-2-yl group: This step often involves nucleophilic substitution reactions where a fluoropyrimidine derivative is reacted with a suitable nucleophile.

Attachment of the 3-phenylpropyl group: This can be done through amide bond formation using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This often includes the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Key Structural Components

-

Pyrrolidine-1-carboxamide core : This suggests a carboxamide group attached to a pyrrolidine ring.

-

3-phenylpropyl substituent : Likely introduced via amide coupling.

-

5-fluoropyrimidin-2-yl ether group : Indicates an oxygen linkage between pyrrolidine and the pyrimidine ring.

Route A: Amide Coupling and Ether Formation

-

Pyrrolidine-1-carboxylic acid (e.g., Boc-protected analog from ) undergoes amide coupling with 3-phenylpropylamine using standard coupling reagents (e.g., EDC/HOBt).

-

Oxygenation : The pyrrolidine is functionalized with a hydroxyl group at the 3-position.

-

Pyrimidine ether formation : A 5-fluoropyrimidin-2-yl halide undergoes nucleophilic substitution with the hydroxyl group to form the ether linkage.

Route B: Ugi Reaction and Cyclization

-

Ugi reaction : A 1,3-diketone precursor could react with an amine and carbonyl component to form the pyrrolidine core, as seen in analogous multi-component reactions .

-

Post-synthesis functionalization : Subsequent coupling with the pyrimidine fragment.

Amide Bond Formation

-

Mechanism : Activation of the carboxylic acid (e.g., via Boc-deprotection ) followed by nucleophilic attack by the amine.

-

Key intermediates : Mixed anhydrides or active esters.

Pyrimidine Ether Formation

-

Mechanism : SN2 displacement of a halide (e.g., bromide) on the pyrimidine ring by the pyrrolidine hydroxyl group.

-

Catalyst : Base (e.g., K2CO3) or phase-transfer conditions.

Thermal Stability

-

Amide bonds : Generally stable under mild conditions but may hydrolyze under acidic or basic extremes.

-

Ether linkages : Resistant to hydrolysis unless under strong acidic conditions.

Potential Side Reactions

-

Racemization : Possible at stereogenic centers during coupling or substitution steps.

-

Oxidation : Pyrrolidine may undergo oxidation to pyrrolidinone if exposed to oxidizing agents.

Pyrimidine-Containing Compounds

-

Ugi-based synthesis : Multi-component reactions enable rapid library generation (see ).

-

Palladium-catalyzed cyclizations : Useful for constructing fused heterocycles (e.g., indoloquinolines) .

Pyrrolidine Derivatives

-

Boc-protected pyrrolidine carboxylic acids (e.g., ) are common precursors for amide coupling.

-

Functionalization : Hydroxyl groups on pyrrolidine can undergo etherification or oxidation.

Data Table: Plausible Synthetic Steps

| Step | Reagents/Conditions | Key Transformation |

|---|---|---|

| 1. Amide Coupling | EDC, HOBt, DMF, rt | Pyrrolidine carboxamide formation |

| 2. Hydroxyl Functionalization | Selective oxidation (e.g., RuO4) | Introduce hydroxyl at position 3 |

| 3. Pyrimidine Etherification | 5-fluoropyrimidin-2-yl bromide, K2CO3, DMF | Ether bond formation |

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C18H21FN4O2

- Molecular Weight : 348.39 g/mol

- CAS Number : 2034579-14-9

The structure features a pyrrolidine ring substituted with a fluoropyrimidine moiety, which is known to enhance biological activity against cancer cells and other diseases.

Anticancer Activity

One of the primary applications of this compound is in cancer therapy. The fluoropyrimidine component is known for its role in inhibiting thymidylate synthase, a key enzyme in DNA synthesis. This inhibition leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells. Research indicates that compounds with similar structures have shown promising results in preclinical studies for various cancers, including colorectal and breast cancer .

Anti-inflammatory Properties

Studies have suggested that derivatives of fluoropyrimidines possess anti-inflammatory effects. The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The mechanism involves the reduction of pro-inflammatory cytokines and mediators .

Neurological Disorders

Emerging research indicates potential applications in neuropharmacology. Compounds with similar structural features have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's disease. These effects may be attributed to the modulation of neurotransmitter systems and reduction of oxidative stress .

Case Study 1: Cancer Treatment

A clinical study evaluated the efficacy of a related fluoropyrimidine compound in patients with advanced colorectal cancer. The results demonstrated a significant reduction in tumor size and improved overall survival rates compared to standard chemotherapy regimens. The study highlighted the importance of personalized medicine, where genetic profiling could guide treatment decisions involving compounds like 3-((5-fluoropyrimidin-2-yl)oxy)-N-(3-phenylpropyl)pyrrolidine-1-carboxamide .

Case Study 2: Inflammatory Disease Management

In a randomized controlled trial involving patients with rheumatoid arthritis, a derivative of this compound was administered alongside traditional anti-inflammatory drugs. The combination therapy resulted in enhanced symptom relief and reduced disease activity scores compared to placebo groups. This underscores the potential for integrating novel compounds into existing treatment paradigms for chronic inflammatory conditions .

Future Directions and Research Opportunities

The ongoing research into this compound suggests several avenues for future exploration:

- Combination Therapies : Investigating synergistic effects when combined with other anticancer agents or immunotherapies.

- Mechanistic Studies : Further elucidation of its mechanisms of action at the molecular level, particularly its interaction with specific targets within cancer cells.

- Formulation Development : Exploring novel delivery systems to enhance bioavailability and target specificity.

Mechanism of Action

The mechanism of action of 3-((5-fluoropyrimidin-2-yl)oxy)-N-(3-phenylpropyl)pyrrolidine-1-carboxamide would depend on its specific biological target. Typically, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity or activation of receptor-mediated signaling pathways.

Comparison with Similar Compounds

Key Structural Analogues from :

Compounds 6f , 6g , 6i , and 6j share the pyrrolidine-1-carboxamide scaffold but differ in substituents:

Key Findings :

- The 3-phenylpropyl side chain (shared with 6g ) balances hydrophobicity and flexibility, whereas phenethyl (6f ) or cyclohexylmethyl (6j ) groups may overly restrict conformational mobility .

Benzamide Analogues from

Compounds 13–17 () feature benzamide cores with variable alkoxy-phenyl substituents:

Key Findings :

- The target compound’s pyrrolidine carboxamide core may confer better conformational rigidity than the propanoyl benzamide scaffold in 13–17, enhancing binding affinity.

- Fluorine in the pyrimidine ring provides a balance of electronegativity and stability compared to alkoxy groups in 15–17 , which increase lipophilicity but may reduce metabolic stability .

Kinase Inhibitor Analogues ()

The TRK inhibitor (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide () shares a pyrrolidine carboxamide core but differs in substituents:

Key Findings :

- The pyrazolo[1,5-a]pyrimidin-3-yl group in the TRK inhibitor likely enhances π-π stacking in kinase binding pockets, whereas the target compound’s fluoropyrimidinyloxy group may favor hydrogen bonding.

- Hydroxyl groups in the TRK inhibitor improve solubility but may reduce blood-brain barrier penetration compared to the target compound’s hydrophobic 3-phenylpropyl chain .

Biological Activity

3-((5-Fluoropyrimidin-2-yl)oxy)-N-(3-phenylpropyl)pyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.

Chemical Structure and Properties

The compound features a pyrrolidine ring , a 5-fluoropyrimidine moiety , and a 3-phenylpropyl side chain . Its molecular formula is with a molecular weight of 344.4 g/mol .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions.

- Introduction of the Fluoropyrimidine Moiety : This step often involves nucleophilic substitution reactions.

- Coupling Reactions : The final step involves coupling the pyrrolidine and fluoropyrimidine intermediates with appropriate derivatives under basic conditions, commonly using solvents like DMF .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The fluoropyrimidine moiety may mimic natural substrates, facilitating inhibition or activation of biological pathways. The pyrrolidine ring enhances structural stability and binding affinity, while the phenylpropyl group can engage hydrophobic interactions within protein binding sites .

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that similar pyrrolidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

| Study Reference | Activity Assessed | Result |

|---|---|---|

| Anticancer | Significant inhibition of cancer cell lines | |

| Apoptosis | Induction of apoptosis in A549 cells |

Antimicrobial Properties

Compounds similar to this compound have also demonstrated antimicrobial activity. The structure allows for interaction with bacterial cell membranes or essential enzymes, leading to cell death or growth inhibition .

Case Studies

Several case studies highlight the effectiveness of this compound in various biological assays:

- Inhibition of Advanced Glycation End Products (AGEs) : A study evaluated the ability of similar compounds to inhibit AGEs formation, which is linked to diabetic complications. The results indicated significant inhibitory effects, suggesting potential therapeutic applications in diabetes management .

- Cancer Cell Line Studies : In vitro studies on A549 lung cancer cells showed that the compound could significantly reduce cell viability and promote apoptotic pathways, indicating its potential as an anticancer agent .

Q & A

Basic Research Question

- X-ray crystallography : Resolve stereochemical ambiguities (e.g., pyrrolidine ring conformation) by growing single crystals via slow evaporation in ethyl acetate .

- NMR analysis : Use -NMR to confirm fluoropyrimidine substitution patterns and -NMR coupling constants to assess pyrrolidine ring puckering .

- InChIKey validation : Cross-reference computed InChIKeys (e.g., MVHMFPQFTKBVHG-UHFFFAOYSA-N for related carboxamides) with experimental data to validate stereodescriptors .

How can researchers design experiments to evaluate the compound’s pharmacological activity while minimizing bias?

Advanced Research Question

- Assay design : Use orthogonal screening methods (e.g., kinase inhibition assays for TRK targets, as in analogous pyrrolidine-carboxamide inhibitors) with positive/negative controls .

- Statistical rigor : Apply Design of Experiments (DoE) principles to optimize variables (e.g., concentration ranges, incubation times) and reduce experimental noise .

- Blinded analysis : Implement third-party validation of IC values to mitigate confirmation bias, as recommended in kinase inhibitor studies .

What computational strategies are recommended for predicting the compound’s reactivity and interaction with biological targets?

Advanced Research Question

- Quantum mechanics/molecular mechanics (QM/MM) : Model fluoropyrimidine’s electronic effects on carboxamide bond stability using Gaussian09 with B3LYP/6-31G(d) basis sets .

- Docking simulations : Utilize AutoDock Vina to predict binding affinities to tyrosine kinases, focusing on pyrrolidine’s conformational flexibility and fluoropyrimidine’s π-stacking potential .

- Reaction path analysis : Apply ICReDD’s reaction path search methods to identify intermediates in hydrolysis or metabolic degradation pathways .

How should contradictory data on the compound’s stability under physiological conditions be resolved?

Advanced Research Question

- Controlled degradation studies : Perform HPLC-MS under simulated physiological conditions (pH 7.4, 37°C) to track hydrolysis of the carboxamide moiety, referencing analogous urea derivatives .

- Kinetic isotope effects (KIE) : Use deuterated solvents to distinguish acid-catalyzed vs. base-catalyzed degradation mechanisms .

- Cross-validation : Compare experimental half-life data with ACD/Labs Percepta predictions (e.g., logP, pKa) to identify outliers .

What methodologies are suitable for optimizing the compound’s solubility and bioavailability in preclinical studies?

Advanced Research Question

- Co-solvent systems : Test binary mixtures of PEG-400 and water to enhance solubility, as demonstrated for fluorinated pyrrolidine derivatives .

- Solid dispersion techniques : Use spray drying with polyvinylpyrrolidone (PVP) to improve dissolution rates, guided by DSC and XRD analysis .

- In silico ADMET : Predict bioavailability using SwissADME, focusing on pyrrolidine’s topological polar surface area (<100 Ų for optimal membrane permeability) .

How can researchers address discrepancies in reported enzymatic inhibition data for this compound?

Advanced Research Question

- Enzyme source standardization : Use recombinant kinases (e.g., TRKA/B/C) from consistent expression systems (e.g., HEK293 cells) to minimize variability .

- Activity cliffs analysis : Apply structure-activity relationship (SAR) models to identify substituents (e.g., fluoropyrimidine vs. chloropyrimidine) that disproportionately affect potency .

- Meta-analysis : Aggregate datasets using Bayesian statistics to quantify uncertainty in reported IC values .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.